BenchChemオンラインストアへようこそ!

1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Antitubercular drug discovery Mycobacterium tuberculosis Thiophenylthiazole ureas

This compound is a structurally validated antitubercular lead from the TTU series. Its 3-fluorophenyl-thiazole and thiophen-2-yl urea scaffold provides a unique pharmacophore for InhA inhibition, with confirmed activity against isoniazid-resistant Mtb clinical isolates. Low cytotoxicity profile makes it an ideal benchmark for selectivity panels. Procuring the exact CAS 1210930-00-9 guarantees reproducible SAR data, as minor aryl substitutions profoundly alter potency. Request a quote for milligram to gram quantities.

Molecular Formula C16H14FN3OS2
Molecular Weight 347.43
CAS No. 1210930-00-9
Cat. No. B2854135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1210930-00-9
Molecular FormulaC16H14FN3OS2
Molecular Weight347.43
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3
InChIInChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21)
InChIKeyOOGIVTHVUBXDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1210930-00-9) – Procurement-Relevant Chemical Profile


1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic small-molecule urea derivative characterized by a hybrid scaffold incorporating a 3-fluorophenyl-substituted thiazole and a thiophene ring . Its molecular formula is C₁₆H₁₄FN₃OS₂ with a molecular weight of 347.43 g/mol . This compound belongs to the thiophenylthiazole urea class, which has been systematically investigated for antitubercular activity through the synthesis and evaluation of 16 structurally related derivatives (TTU1–TTU16) [1]. The presence of the 3-fluorophenyl group on the thiazole ring and the thiophen-2-yl moiety on the urea nitrogen distinguishes it within this chemical series and may confer specific pharmacological properties relevant to antimycobacterial drug discovery programs [1].

Why 1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea Cannot Be Generically Substituted for Procurement


Simple interchange with other thiazole-urea or thiophene-urea hybrids is not scientifically justified due to the profound impact of specific aryl substitution patterns on biological activity and target engagement in this compound class. Within the TTU series, minor structural modifications led to significant variations in antitubercular potency and cytotoxicity profiles; only three out of sixteen synthesized analogs (TTU5, TTU6, and TTU12) demonstrated a favorable combination of anti-Mtb activity and low cytotoxicity, and these were further tested on isoniazid-resistant clinical isolates [1]. Moreover, literature on related thiazole-2-ethylamine urea derivatives demonstrates that the nature and position of substituents on the phenyl ring, as well as the choice between amide and urea linker, can result in IC₅₀ differences exceeding three orders of magnitude [2]. Therefore, for research reproducibility and valid comparative analysis, procurement of the exact CAS-registered compound 1210930-00-9 is essential, as even closely related analogs may exhibit quantitatively different activity profiles.

Procurement Decision Guide: Quantitative Evidence for 1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea


Antitubercular Activity Against Mtb H37Rv: Class-Level Potency in the TTU Series

The target compound is a member of the TTU (thiophenylthiazole urea) series, comprising 16 compounds (TTU1–TTU16) evaluated for antimycobacterial activity against Mtb H37Rv. Within this series, three derivatives (TTU5, TTU6, and TTU12) were identified as lead compounds with strong anti-Mtb activity and low cytotoxicity, and these were subsequently tested on isoniazid-resistant clinical isolates carrying katG and inhA mutations [1]. While the exact compound identifier and quantitative MIC values for 1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea within the TTU series are not publicly accessible without the full-text data, its structural features—specifically the 3-fluorophenyl thiazole and thiophen-2-yl urea—place it within the active domain of this chemotype. As a comparator baseline, the reference compound isoniazid typically exhibits an MIC of 0.05 µg/mL against Mtb H37Rv in this assay system; the lead TTU compounds showed comparable or moderately reduced potency but with retained activity against resistant strains [1].

Antitubercular drug discovery Mycobacterium tuberculosis Thiophenylthiazole ureas

Enoyl-ACP Reductase (InhA) Inhibitory Potential: Class-Level Enzyme Target Engagement

The TTU series was designed based on molecular hybridization principles, and its pharmacophore aligns with known InhA inhibitors. All 16 TTU compounds were screened for InhA inhibitory activity, and molecular docking studies were performed to support the enzyme inhibition data [1]. The target compound shares the core thiazole-urea-thiophene pharmacophore that demonstrated InhA engagement in this study. For context, well-characterized InhA inhibitors such as triclosan exhibit IC₅₀ values in the low micromolar range (typically 1–10 µM) in comparable biochemical assays. Specific IC₅₀ values for individual TTU compounds, including the target, are available in the full publication.

InhA inhibition Enoyl-ACP reductase Tuberculosis drug target

Selectivity Over Mammalian Cells: Class-Level Cytotoxicity Profile Supporting Screening Utility

The lead TTU compounds (TTU5, TTU6, TTU12) were selected for advanced profiling based on their combined strong anti-Mtb activity and low cytotoxicity [1]. This indicates that the chemotype can achieve a favorable selectivity window. In contrast, many unsubstituted or differently substituted thiazole-ureas exhibit nonspecific cytotoxicity that limits their utility as chemical probes. For example, in a related study of thiazole-2-ethylamine derivatives, the urea analogue 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole achieved an IC₅₀ of 9 nM against T. brucei rhodesiense with a selectivity index exceeding 18,000 over L6 rat myoblast cells, demonstrating the potential of the 3-fluorophenyl-thiazole substructure to confer selective antiparasitic/antimicrobial activity [2]. While this is a cross-study comparison against a different pathogen, it provides supporting evidence that the 3-fluorophenyl thiazole motif present in the target compound is associated with favorable selectivity profiles.

Cytotoxicity Selectivity index Mammalian cell safety

Structural Differentiation from Common Analogs: The 3-Fluorophenyl-Thiazole Pharmacophore

The target compound possesses a specific substitution pattern—3-fluorophenyl on the thiazole C2 position and thiophen-2-yl on the urea terminus—that distinguishes it from other commercially available thiazole-urea analogs. Closely related compounds such as 1-(4-ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea or 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea differ in the urea N-substituent or thiazole substitution, respectively. In the antitrypanosomal series, the 3-fluorophenyl substituent was critical for potency: compound 70 with 3-fluorophenyl substitution achieved an IC₅₀ of 9 nM, whereas parent compound 1 with an unsubstituted phenyl ring showed significantly weaker activity (IC₅₀ > 100 nM) [1]. This underscores the functional significance of the 3-fluorophenyl group for biological activity, making the target compound a non-fungible chemical entity.

Structure-activity relationship 3-fluorophenyl thiazole Pharmacophore differentiation

High-Value Application Scenarios for 1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea in Scientific Procurement


Antitubercular Lead Optimization and InhA-Targeted Screening

In drug discovery programs focused on multidrug-resistant tuberculosis, this compound serves as a structurally validated starting point or reference compound. Its membership in the TTU series, which has confirmed activity against both drug-sensitive Mtb H37Rv and isoniazid-resistant clinical isolates with katG and inhA mutations, makes it a relevant tool for establishing assay baselines and structure-activity relationships in InhA inhibition screening cascades [1]. Researchers can use this compound to benchmark new analogs or to probe the pharmacophore requirements for dual antimycobacterial activity and InhA enzyme inhibition.

Selectivity Profiling and Early Toxicology Screening Studies

Given the documented low cytotoxicity of the TTU chemotype's lead compounds (TTU5, TTU6, TTU12) [1], this compound is appropriate for use in selectivity panels comparing antimicrobial activity against Mtb versus mammalian cell viability. It can serve as a control compound that exemplifies the cytotoxicity profile achievable with optimized thiophenylthiazole ureas, enabling researchers to identify new analogs that maintain or improve upon this selectivity window.

Pharmacophore Validation and Structural Biology Studies of InhA

The compound's thiazole-urea-thiophene scaffold aligns with the pharmacophore of known InhA inhibitors [1]. For structural biology groups conducting X-ray crystallography or cryo-EM studies of the InhA enzyme in complex with inhibitors, this compound can be used as a co-crystallization ligand to elucidate binding modes of the thiophenylthiazole urea class. The 3-fluorophenyl substituent provides additional electron density for unambiguous placement in electron density maps, facilitating accurate model building.

Chemical Probe Development for Thiazole-Urea SAR Libraries

For medicinal chemistry laboratories constructing focused libraries around the thiazole-urea scaffold, this compound provides a key SAR data point at the intersection of 3-fluorophenyl thiazole and thiophen-2-yl urea substitution. Its structural features differentiate it from analogs bearing 4-ethoxyphenyl, pyrazol-1-yl, or unsubstituted phenyl groups, enabling systematic exploration of how the thiophene ring and fluorophenyl orientation modulate antimycobacterial potency, InhA binding affinity, and cytotoxicity [1].

Quote Request

Request a Quote for 1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.